3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid
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Overview
Description
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid is a complex organic compound with a unique structure. It features multiple functional groups, including azido, oxo, sulfomethyl, and diaza groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the core pentacyclic structure. The azido and oxo groups are introduced through specific reactions, such as azidation and oxidation. The sulfomethyl groups are added using sulfonation reactions. The final product is obtained through purification techniques like chromatography.
Industrial Production Methods
Industrial production of this compound requires large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form different derivatives.
Reduction: The azido group can be reduced to an amine group.
Substitution: The sulfomethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Employed in bioconjugation techniques for labeling biomolecules.
Medicine: Investigated for its potential as a drug delivery agent due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages. The oxo and sulfomethyl groups can interact with various enzymes and proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 4,11,15,22-tetrathia-2-azapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1,3(12),5,7,9,13,16,18,20-nonaene
- 8,18-dimethyl-4,22-dioctadecyl-4,6,8,18,20,22-hexazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),2,5,10,12,15,20-heptaene-7,9,17,19-tetrone
Uniqueness
The uniqueness of 3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid lies in its combination of functional groups, which provides a versatile platform for various chemical modifications and applications.
Properties
Molecular Formula |
C34H48N7O11S3+ |
---|---|
Molecular Weight |
827.0 g/mol |
IUPAC Name |
3-[20-[4-(3-azidopropylamino)-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonic acid |
InChI |
InChI=1S/C34H47N7O11S3/c1-33(2)18-22(20-54(46,47)48)24-14-26-30(16-28(24)40(33)11-5-8-32(42)36-9-6-10-37-39-35)52-31-17-29-25(15-27(31)38-26)23(21-55(49,50)51)19-34(3,4)41(29)12-7-13-53(43,44)45/h14-17,22-23H,5-13,18-21H2,1-4H3,(H3-,36,42,43,44,45,46,47,48,49,50,51)/p+1 |
InChI Key |
WDNNAFQFVZLDDF-UHFFFAOYSA-O |
Canonical SMILES |
CC1(CC(C2=CC3=C(C=C2N1CCCS(=O)(=O)O)OC4=CC5=[N+](C(CC(C5=CC4=N3)CS(=O)(=O)O)(C)C)CCCC(=O)NCCCN=[N+]=[N-])CS(=O)(=O)O)C |
Origin of Product |
United States |
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